](/img/structure/B1251915.png)

[FeDipy3](3+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

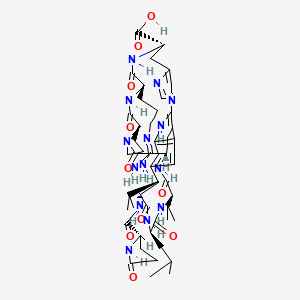

Tris(2,2'-bipyridine)iron(3+) is an iron coordination entity.

Wissenschaftliche Forschungsanwendungen

Factorial Experimental Designs in Laboratory Animal Use

Factorial experimental designs (FEDs) have been used in optimizing animal experiments in drug discovery, providing more information than traditional one-variable-at-a-time approaches. FEDs enable the study of effects of various variables like experimental treatment, sex, strain, age, diet, and prior treatment of animals on specific responses. Such designs help in reducing the number of animals used in experiments (Shaw, 2004).

Label-Free Sensing of Biomolecules with Field-Effect Devices

Field-effect devices (FEDs), a type of semiconductor, have shown promise in label-free detection of biomolecules. These devices are attractive for clinical applications, especially in point-of-care and personalized medicine, due to their ability to detect multiple pathogenic and physiologically relevant molecules with high specificity and sensitivity (Poghossian & Schöning, 2014).

Fractional Factorial Designs in Antiviral Drug Studies

The use of fractional factorial designs in virology studies, particularly in antiviral drug research, has been highlighted. These designs are effective in assessing complex interactions between biological systems and drug molecules, aiding in the better design of combinatorial antiviral drug therapy (Ding et al., 2013).

The Use of FED3 in Monitoring Food Intake and Operant Behavior in Rodents

The Feeding Experimentation Device version 3 (FED3) is a novel device for monitoring both food intake and operant behavior in rodent home-cages. This device is significant for studies related to feeding disorders like obesity and anorexia nervosa. FED3's open-source design allows researchers to modify it to suit various experimental needs (Matikainen-Ankney et al., 2021).

Eigenschaften

Produktname |

[FeDipy3](3+) |

|---|---|

Molekularformel |

C30H24FeN6+3 |

Molekulargewicht |

524.4 g/mol |

IUPAC-Name |

iron(3+);2-pyridin-2-ylpyridine |

InChI |

InChI=1S/3C10H8N2.Fe/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+3 |

InChI-Schlüssel |

SHUNKGFUEKAKEC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+3] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl 2-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B1251854.png)

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B1251855.png)